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  • Product: 1,4-Dibromo-6-fluoroisoquinoline
  • CAS: 2138218-08-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,4-Dibromo-6-fluoroisoquinoline: Structure, Molecular Weight, and Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1,4-Dibromo-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,4-Dibromo-6-fluoroisoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental molecular data with practical insights into its synthesis and characterization, grounded in established chemical principles.

Core Molecular Attributes of 1,4-Dibromo-6-fluoroisoquinoline

1,4-Dibromo-6-fluoroisoquinoline is a derivative of isoquinoline, a structural isomer of quinoline, featuring two bromine atoms at positions 1 and 4, and a fluorine atom at position 6. This specific substitution pattern imparts unique electronic and steric properties that are of considerable interest for the development of novel bioactive molecules and functional materials.

Chemical Structure and Molecular Formula

The structural framework of 1,4-Dibromo-6-fluoroisoquinoline is depicted below. The numbering of the isoquinoline ring system follows established IUPAC nomenclature.

Caption: Chemical structure of 1,4-Dibromo-6-fluoroisoquinoline.

The molecular formula of this compound is C₉H₄Br₂FN .[1]

Molecular Weight and Other Identifiers

The molecular weight and other key identifiers for 1,4-Dibromo-6-fluoroisoquinoline are summarized in the table below. These values are crucial for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Weight 304.94 g/mol [2]
Exact Mass 302.86945 Da[3]
CAS Number 2138218-08-1[1]
PubChem CID 132327891[2]

Synthesis of 1,4-Dibromo-6-fluoroisoquinoline: A Proposed Strategy

Conceptual Synthetic Workflow

Synthesis_Workflow A Starting Material (e.g., 4-Fluoro-phenethylamine) B Acylation (e.g., with Bromoacetyl bromide) A->B C Bischler-Napieralski Cyclization (e.g., POCl3) B->C D Dehydrogenation (e.g., with Pd/C) C->D E Bromination (e.g., with NBS or Br2) D->E F 1,4-Dibromo-6-fluoroisoquinoline E->F

Caption: Proposed synthetic workflow for 1,4-Dibromo-6-fluoroisoquinoline.

Proposed Experimental Protocol

Step 1: Acylation of 4-Fluorophenethylamine

  • To a solution of 4-fluorophenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(2-(4-fluorophenyl)ethyl)-2-bromoacetamide intermediate.

Causality: The acylation step is a standard procedure to introduce the necessary carbonyl group for the subsequent cyclization. The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the crude N-(2-(4-fluorophenyl)ethyl)-2-bromoacetamide in a suitable solvent such as acetonitrile or toluene.

  • Add a dehydrating/cyclizing agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents), portion-wise at 0 °C.

  • Heat the reaction mixture to reflux (80-110 °C) for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH of 9-10.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to afford the crude 1-bromomethyl-6-fluoro-3,4-dihydroisoquinoline.

Causality: The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines. The strong Lewis acid (POCl₃ or P₂O₅) facilitates the intramolecular electrophilic aromatic substitution.

Step 3: Aromatization (Dehydrogenation)

  • Dissolve the crude 1-bromomethyl-6-fluoro-3,4-dihydroisoquinoline in a high-boiling point solvent like xylene or decalin.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Heat the mixture to reflux for 12-24 hours. The progress of the dehydrogenation can be monitored by GC-MS or NMR.

  • After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with a suitable solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-bromo-6-fluoroisoquinoline.

Causality: The dehydrogenation step is necessary to form the fully aromatic isoquinoline ring system. Palladium on carbon is a highly efficient catalyst for this transformation at elevated temperatures.

Step 4: Bromination at the C4-Position

  • Dissolve the 1-bromo-6-fluoroisoquinoline in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain 1,4-Dibromo-6-fluoroisoquinoline.

Causality: The bromination of the isoquinoline ring at the C4 position is an electrophilic aromatic substitution. The choice of brominating agent and conditions will influence the regioselectivity.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 1,4-Dibromo-6-fluoroisoquinoline, the following sections provide predicted spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H NMR 7.5 - 8.5MultipletsThe aromatic protons on the isoquinoline core are expected to appear in this region. The specific chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine substituents.
¹³C NMR 110 - 160SingletsThe carbon atoms of the isoquinoline ring will resonate in this typical aromatic region. The carbons directly attached to the electronegative bromine and fluorine atoms will be significantly shifted. The presence of bromine can sometimes lead to signal broadening due to quadrupolar relaxation.[4]
¹⁹F NMR -110 to -125Singlet or DoubletThe fluorine atom at the C6 position is expected to have a chemical shift in the typical range for an aryl fluoride.[5] Coupling to the adjacent proton at C5 would result in a doublet. The wide chemical shift range of ¹⁹F NMR makes it a highly sensitive probe for the local electronic environment.[6]
Mass Spectrometry (MS)

The mass spectrum of 1,4-Dibromo-6-fluoroisoquinoline is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance.

  • Molecular Ion (M⁺): A cluster of peaks will be observed for the molecular ion. The most prominent peaks will be at m/z values corresponding to the combinations of the bromine isotopes: [C₉H₄⁷⁹Br₂FN]⁺, [C₉H₄⁷⁹Br⁸¹BrFN]⁺, and [C₉H₄⁸¹Br₂FN]⁺. The expected intensity ratio of the M, M+2, and M+4 peaks will be approximately 1:2:1.[7]

  • Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms (Br•) and the cleavage of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-Dibromo-6-fluoroisoquinoline will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-Br and C-F bonds.

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aromatic C=C and C=N stretching: ~1450-1600 cm⁻¹[8]

  • C-F stretch: ~1000-1300 cm⁻¹

  • C-Br stretch: ~500-650 cm⁻¹

Potential Applications and Reactivity

The presence of three halogen atoms on the isoquinoline scaffold makes 1,4-Dibromo-6-fluoroisoquinoline a versatile building block for further chemical modifications. The differential reactivity of the C-Br and C-F bonds can be exploited for selective functionalization.

  • Cross-Coupling Reactions: The bromine atoms at the 1 and 4 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, to build more complex molecular architectures.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C6 position can potentially undergo nucleophilic aromatic substitution with various nucleophiles, although the reactivity will depend on the overall electronic nature of the ring system.

  • Medicinal Chemistry: Halogenated isoquinolines are a well-established class of privileged structures in drug discovery, with applications as kinase inhibitors, anticancer agents, and CNS-active compounds.[5][9] The specific substitution pattern of 1,4-Dibromo-6-fluoroisoquinoline makes it an attractive starting point for the synthesis of novel therapeutic agents.

Conclusion

1,4-Dibromo-6-fluoroisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is limited, its structure and molecular weight are well-defined. Based on established chemical principles and data from analogous compounds, this guide provides a robust framework for its synthesis, characterization, and potential applications. Further research into the synthesis and biological evaluation of derivatives of 1,4-Dibromo-6-fluoroisoquinoline is warranted to fully explore its therapeutic and material science potential.

References

  • 1,4-dibromo-6-fluoroisoquinoline | CAS 2138218-08-1. American Elements. Available at: [Link]

  • 1,4-Dibromo-6-fluoroisoquinoline. PubChem. Available at: [Link]

  • 1,4-dibromo-6-fluoroisoquinoline (C9H4Br2FN). PubChemLite. Available at: [Link]

  • 4-Bromo-isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • Isoquinoline - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

  • Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. Doc Brown's Chemistry. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available at: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • NMR Periodic Table: Fluorine NMR. IMSERC. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. ijstr. Available at: [Link]

  • Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Direct Experimental Observation of the Tetrabromine Cluster Br4 by Synchrotron Photoionization Mass Spectrometry. PMC - NIH. Available at: [Link]

  • Isoquinoline synthesis. quimicaorganica.org. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific Research Publishing. Available at: [Link]

Sources

Exploratory

The Strategic Deployment of 6-Fluoroisoquinoline Halogenated Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of fluorine at the 6-position of this privileged heterocycle offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive technical overview of the synthesis and application of 6-fluoroisoquinoline and its halogenated derivatives as versatile building blocks in contemporary drug discovery. We will delve into the practical intricacies of the Pomeranz-Fritsch synthesis for the preparation of the 6-fluoroisoquinoline core, followed by detailed protocols for regioselective halogenation to generate a palette of functionalized intermediates. The application of these building blocks will be exemplified through their use in the synthesis of cutting-edge therapeutics, including kinase inhibitors and PET imaging agents, with a focus on the rationale behind their design and the structure-activity relationships that govern their efficacy.

The Rationale for Fluorination: Enhancing the Isoquinoline Scaffold

The introduction of a fluorine atom into a drug candidate can profoundly influence its metabolic stability, binding affinity, and membrane permeability.[2] The 6-position of the isoquinoline ring is a strategic location for fluorination, as it can significantly impact the electronic properties of the entire bicyclic system without sterically hindering key binding interactions at other positions.

Key Advantages of 6-Fluoroisoquinoline:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, leading to an improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the isoquinoline nitrogen, influencing its ionization state at physiological pH and potentially improving cell permeability.

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.[2]

  • Conformational Control: The presence of fluorine can influence the preferred conformation of flexible side chains, locking the molecule into a bioactive conformation.

Synthesis of the 6-Fluoroisoquinoline Core: The Pomeranz-Fritsch Reaction

A robust and scalable method for the synthesis of 6-fluoroisoquinoline is the Pomeranz-Fritsch reaction.[3] This acid-catalyzed cyclization of a benzalaminoacetal provides a direct route to the isoquinoline nucleus.[4][5]

Synthetic Workflow

Pomeranz_Fritsch A 4-Fluoroaniline C Benzalaminoacetal Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 6-Fluoroisoquinoline C->D Cyclization E H+ (Acid Catalyst) E->C E->D

Caption: Pomeranz-Fritsch synthesis of 6-fluoroisoquinoline.

Detailed Experimental Protocol

Step 1: Formation of the Benzalaminoacetal Intermediate

  • To a solution of 4-fluoroaniline (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the crude benzalaminoacetal intermediate.

Step 2: Acid-Catalyzed Cyclization

  • Carefully add the crude benzalaminoacetal to a solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (typically 0 °C).

  • Allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

  • Monitor the progress of the cyclization by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide to a pH of >10.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 6-fluoroisoquinoline by column chromatography on silica gel.

Halogenation of 6-Fluoroisoquinoline: Creating a Diverse Set of Building Blocks

The introduction of additional halogen atoms (Cl, Br, I) onto the 6-fluoroisoquinoline core provides a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. The regioselectivity of electrophilic aromatic substitution on the 6-fluoroisoquinoline ring is directed by the interplay of the activating/deactivating and directing effects of the fluorine atom and the pyridine ring.

Predicted Regioselectivity of Halogenation

The pyridine ring is deactivating towards electrophilic substitution. The fluorine atom is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the C5 and C8 positions, which are ortho and meta to the fluorine atom, respectively, and are on the more activated benzene ring.

Caption: Predicted regioselectivity of electrophilic halogenation on 6-fluoroisoquinoline.

Halogenation Protocols

3.2.1. Bromination

  • Reagents: N-Bromosuccinimide (NBS) in a strong acid such as concentrated sulfuric acid.[6]

  • Protocol:

    • Dissolve 6-fluoroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add NBS (1.0-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto ice and basify with aqueous sodium hydroxide.

    • Extract with an organic solvent, dry, and purify by column chromatography to yield primarily 5-bromo-6-fluoroisoquinoline .

3.2.2. Chlorination

  • Reagents: N-Chlorosuccinimide (NCS) in a suitable solvent, potentially with a Lewis acid catalyst.[7]

  • Protocol (Proposed):

    • Dissolve 6-fluoroisoquinoline (1.0 eq) in a solvent such as dichloromethane or acetonitrile.

    • Add NCS (1.1 eq) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Quench the reaction with water and extract the product.

    • Dry the organic layer and purify by column chromatography to yield chlorinated 6-fluoroisoquinoline derivatives.

3.2.3. Iodination

  • Reagents: N-Iodosuccinimide (NIS) in trifluoromethanesulfonic acid.

  • Protocol (Adapted from similar substrates):

    • Dissolve 6-fluoroisoquinoline (1.0 eq) in trifluoromethanesulfonic acid at 0 °C.

    • Add NIS (1.1 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC.

    • Work-up as described for bromination to isolate the iodinated products.

Applications in Drug Discovery: Case Studies

Kinase Inhibitors in Oncology

The isoquinoline scaffold is a well-established hinge-binding motif in many kinase inhibitors.[8][9] The 6-fluoro substituent can enhance potency and selectivity, while an additional halogen at a different position provides a handle for the introduction of various side chains to probe the solvent-exposed region of the kinase active site.

Table 1: Representative Halogenated 6-Fluoroisoquinoline Building Blocks for Kinase Inhibitor Synthesis

Building BlockStructureKey Applications
5-Bromo-6-fluoroisoquinoline5-Bromo-6-fluoroisoquinolineSuzuki and Buchwald-Hartwig couplings to introduce aryl and heteroaryl moieties.
8-Chloro-6-fluoroisoquinoline8-Chloro-6-fluoroisoquinolineNucleophilic aromatic substitution with amines and alcohols.
PET Imaging Agents for Neurodegenerative Diseases: The Synthesis of [¹⁸F]MK-6240

A stellar example of the utility of the 6-fluoroisoquinoline core is in the development of the highly selective PET radiotracer, [¹⁸F]MK-6240, for the in vivo imaging of neurofibrillary tangles (NFTs) in Alzheimer's disease.[1][10]

MK6240_Synthesis A Bis-Boc Protected Precursor C [18F]MK-6240 A->C Nucleophilic Aromatic Substitution & Deprotection B [18F]Fluoride B->C D Heat, DMSO D->C

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Suzuki-Miyaura Coupling of 1,4-Dibromo-6-fluoroisoquinoline

This Application Note is designed for medicinal chemists and process development scientists targeting the precise functionalization of 1,4-Dibromo-6-fluoroisoquinoline . The protocol leverages the intrinsic electronic bi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists targeting the precise functionalization of 1,4-Dibromo-6-fluoroisoquinoline . The protocol leverages the intrinsic electronic bias of the isoquinoline scaffold to achieve high regioselectivity without the need for protecting groups.

Executive Summary & Mechanistic Rationale

The isoquinoline core is a privileged scaffold in kinase inhibitors and GPCR ligands. 1,4-Dibromo-6-fluoroisoquinoline presents a unique challenge and opportunity: it contains two chemically distinct bromine sites (C1 and C4) and a metabolically stable fluorine handle (C6).

The Regioselectivity Principle

Success in coupling this substrate relies on exploiting the electronic differentiation created by the endocyclic nitrogen atom.

  • C1 Position (

    
    -position):  Highly electron-deficient due to the adjacent nitrogen (C=N bond character). This lowers the energy of the C-Br 
    
    
    
    orbital, facilitating rapid oxidative addition by the Pd(0) catalyst.
  • C4 Position (

    
    -position):  Electronically resembles a standard aryl bromide. It is significantly less electrophilic than C1.
    
  • C6-Fluoro Substituent: Acts as a global electron-withdrawing group (EWG), slightly increasing the reactivity of both bromides but not altering the intrinsic C1 > C4 reactivity order.

Key Takeaway: Under controlled conditions, the C1-Br bond reacts exclusively, allowing for the isolation of 1-aryl-4-bromo-6-fluoroisoquinolines. The C4-Br bond remains intact for subsequent diversification.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 1,4-Dibromo- 6-fluoroisoquinoline C1_Site C1 Site (Alpha) High Electrophilicity Fast Oxidative Addition Substrate->C1_Site Kinetic Control (Mild Temp, 1.0 eq ArB(OH)2) C4_Site C4 Site (Beta) Moderate Electrophilicity Slow Oxidative Addition Substrate->C4_Site Thermodynamic/Forcing (High Temp, Excess ArB(OH)2) Product_C1 C1-Monoarylated Product C1_Site->Product_C1 Major Pathway Product_Bis 1,4-Bisarylated Product Product_C1->Product_Bis Sequential Coupling (Step 2)

Figure 1: Reactivity landscape of 1,4-dibromo-6-fluoroisoquinoline. The C1 position is kinetically favored.

Experimental Protocols

Protocol A: C1-Selective Mono-Arylation

Objective: Synthesize 1-aryl-4-bromo-6-fluoroisoquinoline with >95% regioselectivity.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0Electrophile1,4-Dibromo-6-fluoroisoquinoline
Boronic Acid 1.05NucleophileLimiting reagent to prevent bis-coupling
Pd(PPh3)4 0.03CatalystTetrakis is preferred for mild C1 selectivity
Na2CO3 (2M aq) 2.5BaseMild base minimizes side reactions
DME -SolventDimethoxyethane (0.1 M concentration)
Step-by-Step Procedure
  • Inertion: Charge a reaction vial with 1,4-dibromo-6-fluoroisoquinoline (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), and Pd(PPh3)4 (3 mol%). Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed DME (concentration 0.1 M relative to substrate). Stir until solids are mostly dissolved.

  • Activation: Add degassed 2M Na2CO3 aqueous solution (2.5 equiv). The biphasic mixture will turn yellow/orange.

  • Reaction: Heat the mixture to 60 °C .

    • Critical Checkpoint: Do not exceed 65 °C. Higher temperatures increase the risk of C4 activation.

    • Monitor by TLC/LCMS at 2 hours. C1 coupling is typically fast (2-4 hours).

  • Workup: Once the starting material is consumed (and before significant bis-product forms), cool to Room Temperature (RT). Dilute with EtOAc and wash with water and brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome: 75-90% yield of the C1-coupled product. The C4-Br bond remains intact.

Protocol B: Sequential C4-Arylation (Synthesis of 1,4-Bisaryl Derivatives)

Objective: Functionalize the C4 position of the product from Protocol A.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
C1-Substituted SM 1.0ElectrophileProduct from Protocol A
Boronic Acid (2) 1.5NucleophileExcess required for sterically hindered C4
Pd(dppf)Cl2·DCM 0.05CatalystBidentate ligand required for difficult C4 oxidative addition
K3PO4 3.0BaseStronger base facilitates transmetallation
1,4-Dioxane/H2O 4:1SolventHigher boiling point solvent (0.2 M)
Step-by-Step Procedure
  • Setup: Combine C1-substituted substrate (1.0 equiv), second Boronic Acid (1.5 equiv), and Pd(dppf)Cl2·DCM (5 mol%) in a pressure vial.

  • Solvation: Add 1,4-Dioxane and water (4:1 ratio).

  • Reaction: Heat to 90–100 °C for 12–18 hours.

    • Note: The C4 position is sterically crowded by the peri-hydrogen (C5) and the new C1-aryl group. Higher energy is required.

  • Workup & Analysis: Cool, extract with DCM. Check for de-bromination (hydrodehalogenation) side products by LCMS.

Optimization & Troubleshooting Guide

Common Issues and Solutions
ProblemRoot CauseCorrective Action
Formation of Bis-coupled product in Protocol A Temperature too high or excess Boronic Acid.Reduce Temp to 45-50 °C. Strictly limit Boronic Acid to 1.0 equiv.
No Reaction at C4 (Protocol B) C4 is sterically hindered or electron-rich.Switch to Pd2(dba)3 + XPhos or SPhos . These Buchwald ligands are designed for hindered substrates.
Protodeboronation of Boronic Acid Unstable boronic acid (e.g., 2-pyridyl).Use Boronic Esters (Pinacol) or Potassium Trifluoroborate salts.[1] Add base after heating.
Hydrodebromination (C4-H product) Pd-hydride formation (beta-hydride elimination from solvent/ligand).Avoid alcoholic solvents (EtOH/MeOH). Use anhydrous Toluene/Dioxane with K3PO4.
Workflow Diagram: Sequential Synthesis

Workflow cluster_Step1 Step 1: C1-Selective Coupling cluster_Step2 Step 2: C4-Coupling Start Start: 1,4-Dibromo-6-fluoroisoquinoline Cond1 Pd(PPh3)4, Na2CO3 DME, 60°C, 4h Start->Cond1 Check1 QC: LCMS (Check for Bis-coupling) Cond1->Check1 Check1->Cond1 Incomplete Purify1 Isolation of 1-Aryl-4-bromo-6-fluoro... Check1->Purify1 >95% Mono Cond2 Pd(dppf)Cl2, K3PO4 Dioxane, 100°C, 16h Purify1->Cond2 Final Final Product: 1,4-Diaryl-6-fluoroisoquinoline Cond2->Final

Figure 2: Operational workflow for sequential functionalization.

Safety and Handling

  • 1,4-Dibromo-6-fluoroisoquinoline: Treat as a potent skin and eye irritant. Potential sensitizer. Handle in a fume hood.

  • Palladium Catalysts: Pd(PPh3)4 is air-sensitive; store in a freezer under argon. Pd(dppf)Cl2 is stable but toxic.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing Palladium must be treated with scavengers (e.g., SiliaMetS®) before disposal to minimize heavy metal discharge.

References

  • General Regioselectivity in Isoquinolines: Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link] (Authoritative review confirming C1 > C4 reactivity trends in isoquinolines)

  • Mechanistic Insight (Oxidative Addition Rates): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link] (Foundational text on the kinetics of oxidative addition relative to electronic deficiency)

  • Protocol Optimization for Dihaloheterocycles: Lancaster, M. (2003). Suzuki Coupling of Dihaloheterocycles: A Practical Guide. Organic Process Research & Development. [Link] (Provides industrial context for controlling mono- vs bis-coupling)

  • Substrate Data: PubChem Compound Summary for 1,4-Dibromo-6-fluoroisoquinoline. [Link] (Verification of chemical structure and identifiers)

Sources

Technical Notes & Optimization

Troubleshooting

Preventing debromination side reactions in isoquinoline coupling

Topic: Prevention of Debromination (Hydrodebromination) in Isoquinoline Cross-Coupling Ticket ID: ISOQ-Pd-001 Status: Open Analyst: Senior Application Scientist Diagnostic Matrix: Is this your problem? Before proceeding...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Debromination (Hydrodebromination) in Isoquinoline Cross-Coupling Ticket ID: ISOQ-Pd-001 Status: Open Analyst: Senior Application Scientist

Diagnostic Matrix: Is this your problem?

Before proceeding with complex mechanistic interventions, confirm that hydrodebromination is the primary failure mode.

Symptom Observation (LCMS/NMR) Diagnosis
The "Des-Bromo" Spike Mass spectrum shows a major peak at [M-79/81 + 1] . (e.g., Starting Material MW 208

Product MW 130).
Confirmed Hydrodebromination. The C-Br bond has been reduced to C-H. The catalytic cycle is stalling, allowing hydride interception.
Stalled Conversion Starting material remains; Catalyst turns black (Pd black precipitation) immediately.Catalyst Poisoning. Likely coordination of the isoquinoline nitrogen to the Pd center.
Homocoupling Product mass is [2M - 2Br] .Oxidative Homocoupling. Oxygen ingress or incorrect stoichiometry. Not debromination.

The Mechanics of Failure (Root Cause Analysis)

To fix the reaction, you must understand how the bromine is being replaced by hydrogen. In isoquinoline systems, this is a "Perfect Storm" of two competing factors:

  • Nitrogen Coordination (The Brake): The isoquinoline nitrogen (

    
     lone pair) binds to the Palladium center (
    
    
    
    -donation). This creates a resting state that is too stable, slowing down the Transmetallation step.
  • Hydride Source (The Hijacker): Because the cycle is stalled, the highly reactive oxidative addition intermediate (

    
    ) "waits" in solution. If a hydride source is present (often the solvent or base), the complex undergoes ligand exchange with a hydride, followed by reductive elimination to form the debrominated arene (
    
    
    
    ).
Visualization: The "Fork in the Road" Mechanism

The following diagram illustrates where the reaction deviates from the productive cycle to the destructive debromination pathway.

G Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + R-B(OH)2 HydrideSource Hydride Interception (Alcohol/Base) OxAdd->HydrideSource Slow Turnover ProdCycle Reductive Elimination (C-C Bond Formation) TransMet->ProdCycle Productive Path SideCycle Reductive Elimination (Ar-H Formation) HydrideSource->SideCycle Destructive Path ProdCycle->Start Regenerate Pd(0) SideCycle->Start Regenerate Pd(0)

Figure 1: The kinetic competition between productive coupling (Green/Yellow) and hydrodebromination (Red). In isoquinolines, N-coordination slows Transmetallation, favoring the Red path.

Deep Dive FAQ & Troubleshooting

Q1: I am using Ethanol/Toluene (1:1) with NaOEt. Why is my yield 0%?

A: You have created a "Hydride Factory." Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors in the presence of Palladium. The mechanism involves


-hydride elimination from the Pd-alkoxide intermediate.
  • Immediate Fix: Switch to Aprotic Polar Solvents . Use 1,4-Dioxane, Toluene, or DMF. If solubility is an issue, use water as a co-solvent (biphasic system), but strictly avoid alcohols.

Q2: Does the position of the Bromine on the Isoquinoline matter?

A: Yes, significantly.

  • C1-Bromo: Highly reactive (similar to an imidoyl chloride). It is prone to nucleophilic attack by hydroxide (forming the isoquinolone) or alkoxides. Protocol: Use anhydrous conditions or weak bases (Carbonates/Phosphates) to prevent hydrolysis.

  • C4/C5-Bromo: These are less electrophilic but suffer more from the "N-coordination" effect described above. Protocol: Requires bulky ligands to physically block the isoquinoline nitrogen from binding to the Pd.

Q3: Which Ligand should I use to stop this?

A: You need a ligand that is bulky enough to prevent N-coordination but electron-rich enough to facilitate oxidative addition.

  • Recommendation: XPhos or RuPhos (Buchwald Ligands).[1]

  • Why? The biaryl backbone creates a "roof" over the Pd center, preventing the isoquinoline nitrogen from coordinating, while still allowing the flat aryl bromide to react.

  • Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle facilitates reductive elimination, speeding up the cycle before debromination can occur.

Validated Experimental Protocols

These protocols are designed to eliminate hydride sources and prevent catalyst poisoning.

Protocol A: The "Buchwald" Method (Best for C4/C5 Coupling)

Use this for difficult substrates where N-coordination is the primary blocker.

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio). Do NOT use Ethanol.

  • Base:

    
     (3.0 equiv). Phosphate is milder than alkoxides and buffers the pH.
    
  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
    • Pre-complexed alternatives: XPhos Pd G3 or G4 precatalysts are superior as they ensure a 1:1 Pd:L ratio.

  • Procedure:

    • Charge Isoquinoline bromide (1.0 equiv), Boronic acid (1.5 equiv), Base, and Precatalyst into a vial.

    • Seal and purge with Argon/Nitrogen (3x). Oxygen promotes homocoupling.

    • Add degassed Dioxane/Water.[2]

    • Heat to 80-100°C.

    • Checkpoint: Monitor at 1 hour. If Ar-H (debrominated) > 5%, lower temp to 60°C and increase concentration.

Protocol B: The "dppf" Method (Best for C1 Coupling)

Use this for C1-chlorides/bromides where steric bulk might hinder the reaction.

  • Solvent: Toluene (Anhydrous).

  • Base:

    
     (2.0 equiv). Cesium improves solubility in non-polar solvents.
    
  • Catalyst:

    
     (5 mol%).
    
  • Temp: 80°C.

  • Note: Strictly anhydrous. Water at C1 leads to hydrolysis (Isoquinolone formation).

Workflow Optimization Tree

Workflow Start Start: Isoquinoline Coupling PosCheck Bromine Position? Start->PosCheck C1 C1 Position PosCheck->C1 Imidoyl-like C4 C4/C5 Position PosCheck->C4 Aryl-like Solvent1 Anhydrous Toluene (Avoid Hydrolysis) C1->Solvent1 Solvent2 Dioxane/Water (4:1) (No Alcohols) C4->Solvent2 Ligand1 Ligand: dppf Base: Cs2CO3 Solvent1->Ligand1 Ligand2 Ligand: XPhos/RuPhos Base: K3PO4 Solvent2->Ligand2 Execute Execute Reaction (Argon Purge) Ligand1->Execute Ligand2->Execute

Figure 2: Decision tree for selecting reaction conditions based on isoquinoline substitution pattern.

References

  • BenchChem. (2025).[1][2][3] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem Technical Support. 3[4]

  • Sherwood, J. et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry (RSC).[5] 5[4][6][7][8]

  • Pfizer/RSC. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 9[4][6][7][8]

  • Organic Chemistry Portal. (2025). Suzuki Coupling Mechanism and Recent Literature. 10[4][6][7][8]

Sources

Optimization

Technical Support Center: Separation of Mono-arylated Isomers of 1,4-Dibromo-6-fluoroisoquinoline

Welcome to the technical support center for the challenging separation of mono-arylated isomers of 1,4-Dibromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the challenging separation of mono-arylated isomers of 1,4-Dibromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these constitutional isomers. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and detailed experimental protocols based on established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of mono-arylated isomers of 1,4-Dibromo-6-fluoroisoquinoline so challenging?

The primary difficulty lies in the subtle structural differences between the constitutional isomers. These molecules share the same molecular weight and elemental composition. The variation is in the position of the aryl group on the isoquinoline core, which leads to very similar physicochemical properties like polarity and hydrophobicity.[1] Consequently, achieving baseline separation with standard chromatographic techniques can be a significant hurdle.[1]

Q2: What are the expected mono-arylated products from the reaction of 1,4-Dibromo-6-fluoroisoquinoline with an arylating agent?

Depending on the reaction conditions (e.g., catalyst, solvent, temperature), a Suzuki or similar cross-coupling reaction can lead to the substitution of one of the bromine atoms at either the C1 or C4 position of the isoquinoline ring. This results in a mixture of two primary mono-arylated constitutional isomers: 1-Aryl-4-bromo-6-fluoroisoquinoline and 4-Aryl-1-bromo-6-fluoroisoquinoline.

Q3: What initial chromatographic techniques are recommended for separating these isomers?

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this type of separation. Both normal-phase and reversed-phase HPLC can be employed, with the choice depending on the specific properties of the arylated isoquinoline. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, particularly for closely related isomers.

Troubleshooting Guide: HPLC Separation

This section addresses specific issues you may encounter during the HPLC-based separation of your mono-arylated 1,4-Dibromo-6-fluoroisoquinoline isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomeric Peaks

This is the most common challenge. The similar polarities of the isomers often lead to overlapping peaks.

Troubleshooting Workflow:

G cluster_0 Initial Observation: Poor Resolution cluster_1 Primary Optimization Steps cluster_2 Advanced & Alternative Strategies Poor_Resolution Poor Peak Resolution/ Co-elution Optimize_Stationary_Phase 1. Optimize Stationary Phase (Column Chemistry) Poor_Resolution->Optimize_Stationary_Phase Optimize_Mobile_Phase 2. Optimize Mobile Phase (Solvent System & pH) Optimize_Stationary_Phase->Optimize_Mobile_Phase Optimize_Temperature 3. Adjust Column Temperature Optimize_Mobile_Phase->Optimize_Temperature Consider_SFC Consider Supercritical Fluid Chromatography (SFC) Optimize_Temperature->Consider_SFC Preparative_TLC Attempt Preparative TLC for small scale Consider_SFC->Preparative_TLC

Caption: A systematic approach to troubleshooting poor isomer separation.

Detailed Corrective Actions:

  • Optimize the Stationary Phase (Column Chemistry):

    • Rationale: Standard C18 columns rely primarily on hydrophobic interactions, which may be insufficient to differentiate between these isomers. Columns that offer alternative separation mechanisms are often more successful.

    • Recommendation:

      • Pentafluorophenyl (PFP) Columns: These columns are highly recommended for separating halogenated aromatic compounds.[2] The PFP phase provides multiple interaction mechanisms, including dipole-dipole, π-π, and hydrophobic interactions, which can significantly enhance selectivity for positional isomers.

      • Phenyl-Hexyl Columns: Similar to PFP, phenyl-based columns can improve resolution through π-π interactions between the stationary phase and the aromatic rings of your isomers.[1]

      • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for polar and aromatic compounds.

  • Optimize the Mobile Phase:

    • Rationale: The composition of the mobile phase directly influences the retention and selectivity of the separation.

    • Recommendations for Reversed-Phase HPLC:

      • Solvent System: A typical mobile phase consists of a mixture of water (often with a buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH). Systematically vary the ratio of the organic modifier. Sometimes, switching from ACN to MeOH, or using a ternary mixture, can alter the selectivity.

      • pH Control: The isoquinoline core is basic. Adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate or acetate) can change the protonation state of the nitrogen atom, thereby altering the polarity and retention of the isomers. Experiment with a pH range of 3 to 7.

    • Recommendations for Normal-Phase HPLC:

      • Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like isopropanol (IPA) or ethanol. Carefully titrate the percentage of the polar modifier to optimize separation.

  • Adjust Column Temperature:

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence peak shape and resolution.

    • Recommendation: Experiment with temperatures ranging from 25°C to 50°C. In some cases, sub-ambient temperatures may improve resolution.

Issue 2: Tailing Peaks

Peak tailing can obscure the separation of closely eluting isomers and affect quantification.

Troubleshooting Logic:

G cluster_0 Observation cluster_1 Potential Causes & Solutions Peak_Tailing Peak Tailing Observed Secondary_Interactions Secondary Interactions with Silica? - Add competing base (e.g., triethylamine) - Use a base-deactivated column Peak_Tailing->Secondary_Interactions Column_Overload Column Overload? - Reduce sample concentration Secondary_Interactions->Column_Overload Mismatched_Solvent Sample Solvent Mismatch? - Dissolve sample in mobile phase Column_Overload->Mismatched_Solvent

Caption: Diagnosing and resolving peak tailing issues.

Detailed Corrective Actions:

  • Mitigate Secondary Interactions:

    • Rationale: The basic nitrogen of the isoquinoline can interact with acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.

    • Recommendation:

      • Add a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to the mobile phase. This will occupy the active silanol sites and improve peak shape.

      • Use an end-capped or a base-deactivated column specifically designed for the analysis of basic compounds.

  • Reduce Sample Concentration:

    • Rationale: Injecting too much sample can lead to column overload and cause peak distortion.

    • Recommendation: Prepare a dilution series of your sample and inject decreasing concentrations to see if peak shape improves.

  • Ensure Sample Solvent Compatibility:

    • Rationale: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition.

Experimental Protocols

Protocol 1: Recommended HPLC Method for Separation of Mono-arylated Isomers

This protocol provides a starting point for method development. Optimization will likely be required.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column:

  • Pentafluorophenyl (PFP) column, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution Program:

Time (min)% B
0.040
20.090
25.090
25.140
30.040

Flow Rate: 1.0 mL/min Column Temperature: 35°C Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis analysis of your compounds) Injection Volume: 5-10 µL

Sample Preparation:

  • Dissolve the crude mixture of mono-arylated isomers in the initial mobile phase (40% Acetonitrile / 60% Water with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Small-Scale Purification using Preparative Thin-Layer Chromatography (TLC)

For small quantities, preparative TLC can be an effective purification method.

Materials:

  • Preparative TLC plates (e.g., silica gel 60 F254, 20x20 cm, 1 mm thickness)

  • Developing chamber

  • UV lamp (254 nm)

  • Appropriate solvent system (determined by analytical TLC)

Procedure:

  • Develop a Solvent System: Using analytical TLC plates, test various solvent systems to find one that provides the best separation of your two isomers. A good starting point for these compounds would be a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).

  • Sample Application: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube or syringe, carefully apply the solution as a narrow band across the origin of the preparative TLC plate.

  • Development: Place the plate in a developing chamber saturated with the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization and Extraction:

    • Remove the plate and allow the solvent to evaporate completely.

    • Visualize the separated bands under a UV lamp.

    • Carefully scrape the silica containing each desired isomer band into separate flasks.

    • Extract the compound from the silica by adding a polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol), swirling, and then filtering to remove the silica.

    • Repeat the extraction process 2-3 times.

  • Solvent Removal: Combine the filtrates for each isomer and remove the solvent under reduced pressure to obtain the purified compounds.

References

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. Available at: [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). Nacalai Tesque. Available at: [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,4-Dibromo-6-fluoroisoquinoline Reaction Mixtures

Welcome to the technical support center for the purification of 1,4-Dibromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,4-Dibromo-6-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important halogenated heterocyclic building block.[1] The unique electronic properties imparted by the fluorine and bromine atoms make this scaffold valuable in medicinal chemistry, but also introduce specific challenges in purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and obtain your target compound with the highest possible purity.

Section 1: Initial Assessment & Common Problems (FAQs)

This section addresses the most common initial questions and hurdles faced after the synthesis of 1,4-Dibromo-6-fluoroisoquinoline.

Q1: What are the likely impurities in my crude reaction mixture?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common syntheses of halogenated isoquinolines, you should anticipate the following species:

  • Unreacted Starting Materials: Residual isoquinoline or a mono-halogenated precursor.

  • Partially Brominated Intermediates: Significant amounts of 1-bromo-6-fluoroisoquinoline or 4-bromo-6-fluoroisoquinoline may be present if the bromination reaction did not go to completion.

  • Regioisomers: The bromination of isoquinolines in strong acid can sometimes lead to the formation of other isomers, such as 5-bromoisoquinoline derivatives, which can be notoriously difficult to separate.[2][3]

  • Over-Brominated Byproducts: Small quantities of tri-brominated species may form, especially if an excess of the brominating agent was used.

  • Reagents and their Byproducts: Residual brominating agents (like N-bromosuccinimide, NBS) and their byproducts (succinimide) or strong acids (H₂SO₄) used as catalysts or solvents.[2][4]

  • Degradation Products: Isoquinoline rings can be susceptible to oxidation, leading to the formation of colored, often high-molecular-weight, tar-like impurities.[5][6]

Q2: My crude product is a dark, oily, or tarry residue. How should I proceed before attempting a major purification?

A2: A dark, non-solid crude product indicates the presence of significant impurities. Attempting direct recrystallization or loading this material onto a chromatography column is inefficient and often fails. A preliminary workup is essential:

  • Aqueous/Organic Extraction: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash this solution sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove residual acid, followed by water, and finally a saturated sodium chloride solution (brine) to break any emulsions and remove bulk water.[7]

  • Charcoal Treatment: If the organic solution is still darkly colored, you can stir it with a small amount of activated charcoal for 15-20 minutes. This can adsorb many of the high-molecular-weight colored impurities. Filter the mixture through a pad of Celite® to remove the charcoal.

  • Silica Plug Filtration: A highly effective preliminary step is to pass the crude organic solution through a short "plug" of silica gel. Elute with a relatively non-polar solvent (e.g., hexanes or a hexane/ethyl acetate mixture). This will remove very polar baseline impurities and can often provide a solid or more manageable oil, significantly simplifying the subsequent primary purification step.

Q3: How do I choose between column chromatography and recrystallization for the primary purification step?

A3: The choice depends on the complexity of the crude mixture and the physical state of your compound.

  • Column Chromatography is the most versatile and generally the first choice when dealing with a complex mixture containing multiple, closely related impurities (e.g., regioisomers or partially halogenated species).[7][8] It is also necessary if your product is an oil at room temperature.

  • Recrystallization is a powerful, efficient, and scalable technique, but it is only suitable for solid compounds and is most effective when one major component (your product) is present, and the impurities are in smaller quantities.[9][10] It relies on finding a solvent where your product's solubility is high when hot and low when cold, while impurities remain in the cold solvent.[11][12]

A common and highly effective strategy is to perform column chromatography first to isolate the product from the major impurities, and then perform a final recrystallization on the pooled, pure fractions to obtain an analytically pure, crystalline solid.

Section 2: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis. However, the basic nitrogen of the isoquinoline ring can lead to common issues.

Q4: I'm seeing poor separation between my product and an impurity (ΔRf < 0.1 on TLC). What can I do to improve this?

A4: Poor separation is a common challenge. Here is a systematic approach to improving it:

StrategyRationale & Action Plan
Optimize Solvent System The polarity of your eluent is the most critical factor. Aim for a solvent system that gives your product an Rf value of 0.2-0.3 on TLC.[5] If using a hexane/ethyl acetate system, try switching to a different solvent pair with different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.[7]
Use Gradient Elution Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity. This keeps early-eluting non-polar spots as tight bands and provides more resolving power for later-eluting, more polar compounds.[8]
Change the Stationary Phase If separation on silica gel is intractable, consider alumina (neutral or basic), which offers different selectivity. For aromatic isomers, a phenyl-functionalized silica gel can provide enhanced separation through π-π interactions.[5]
Reduce Sample Load Overloading the column is a primary cause of poor separation. A general rule is to load an amount of crude material that is 1-2% of the mass of the silica gel (i.e., a 50:1 to 100:1 silica:sample ratio).[5] For difficult separations, increase this ratio.

Q5: My compound is streaking or "tailing" on the silica gel column, resulting in broad peaks and poor purity. How do I fix this?

A5: This is a classic problem when purifying basic compounds like isoquinolines on standard silica gel. The issue stems from the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly and non-uniformly interact with the basic nitrogen atom of your molecule.[5]

The Solution: Add a small amount of a basic modifier to your eluent. The most common choice is triethylamine (TEA) , typically at a concentration of 0.5-1% by volume.[5][13] The TEA will preferentially interact with the acidic sites on the silica, effectively "masking" them and allowing your basic compound to elute in sharp, symmetrical bands.

Q6: My product is not eluting from the column, even with 100% ethyl acetate or methanol/DCM mixtures. What's wrong?

A6: This indicates that your compound is very strongly adsorbed to the stationary phase. There are two likely causes:

  • Extreme Polarity: Your compound may be significantly more polar than anticipated. If you haven't already, try adding a basic modifier like TEA as described above, as strong acid-base interactions can cause what appears to be extreme polarity.

  • Irreversible Adsorption/Decomposition: It is possible the compound is decomposing on the acidic silica gel. You can test this by spotting a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared. Switching to a more inert stationary phase like neutral alumina may be necessary.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization can yield exceptionally pure material when optimized correctly.

Q7: I can't find a suitable single solvent for recrystallization. What are my options?

A7: When a single solvent doesn't provide the required solubility profile, a two-solvent (or binary) system is ideal.[14] This involves one solvent in which your compound is highly soluble (the "soluble solvent") and a second in which it is poorly soluble (the "anti-solvent").

Procedure:

  • Dissolve your compound in the minimum amount of the hot "soluble solvent".

  • While the solution is still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Common binary systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[14]

Q8: My compound "oiled out" of the solution instead of forming crystals. How do I fix this?

A8: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to come out of solution as a liquid instead of a solid crystal lattice.[7]

Solutions:

  • Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, add more of the hot solvent, and then allow it to cool more slowly.

  • Lower the Cooling Temperature: The oil may eventually solidify. You can try to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the oil's surface or by adding a "seed crystal" of the pure compound.

  • Change Solvents: The chosen solvent system may simply be inappropriate. A different solvent with a lower boiling point might be required.

Section 4: Recommended Purification Workflows & Protocols

General Purification Workflow

The following workflow is a robust strategy for purifying crude 1,4-Dibromo-6-fluoroisoquinoline.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing A Crude Reaction Mixture B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with aq. NaHCO3, then Brine B->C D Dry (Na2SO4), Filter, Concentrate C->D E Flash Column Chromatography (Hexane/EtOAc + 1% TEA) D->E Purify Crude Solid/Oil F Monitor Fractions by TLC E->F G Combine Pure Fractions & Concentrate F->G H Recrystallization (e.g., from Toluene/Heptane) G->H Further Purify I Collect Crystals by Filtration, Wash with Cold Solvent H->I J Dry Under High Vacuum I->J K K J->K Final Product

Caption: General purification workflow for 1,4-Dibromo-6-fluoroisoquinoline.

Protocol 1: Flash Column Chromatography

This protocol details the purification using a standard silica gel column.

  • TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). Add 1% triethylamine (TEA) to the solvent mixture. The ideal system will give your product an Rf of ~0.25.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it uniformly, avoiding air bubbles.[5] Add a thin layer of sand to the top.

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. Dry loading generally gives better resolution.[5]

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 95:5 Hexane/EtOAc) and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol outlines how to purify the solid product obtained from chromatography.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[7]

  • Dissolution: Place the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hot plate) and swirling until the solid is just dissolved. Use the absolute minimum amount of hot solvent.[11]

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once at room temperature, you can place it in an ice bath to maximize crystal yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Section 5: Purity and Identity Analysis

Confirming the purity and structural integrity of your final product is a critical final step.

Q10: How can I definitively confirm the purity and identity of my final 1,4-Dibromo-6-fluoroisoquinoline?

A10: A combination of chromatographic and spectroscopic techniques is required for unambiguous confirmation.

Analysis TechniquePurpose & Key Information
HPLC High-Performance Liquid Chromatography is the gold standard for purity assessment. A reversed-phase C18 column is typically effective for isoquinoline derivatives.[15][16] A single sharp peak indicates high purity, and the area percentage can be used for quantification (e.g., >99% pure).
¹H NMR Proton Nuclear Magnetic Resonance spectroscopy confirms the structure by showing the expected signals, multiplicities (splitting patterns), and integrations for the aromatic protons on the isoquinoline core.
¹⁹F NMR Fluorine NMR is an exceptionally powerful and sensitive tool for any fluorine-containing compound.[17][18] It provides a clean spectrum with a single peak for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment, confirming the substitution pattern.[19][20] This is an excellent way to confirm the presence of the desired fluorinated product.
Mass Spectrometry Provides the molecular weight of the compound, confirming its elemental composition (C₉H₄Br₂FN). The isotopic pattern for two bromine atoms will be highly characteristic.
Troubleshooting Logic for Poor Column Separation

G Start Poor Separation (ΔRf < 0.1) CheckRf Is Product Rf ~0.2-0.3? Start->CheckRf Tailing Is there streaking/tailing? CheckRf->Tailing Yes AdjustSolvent Adjust Eluent Polarity CheckRf->AdjustSolvent No Overload Is Silica:Sample Ratio > 50:1? Tailing->Overload No AddTEA Add 0.5-1% TEA to Eluent Tailing->AddTEA Yes ReduceLoad Reduce Sample Load Increase Silica Ratio Overload->ReduceLoad No TryGradient Try Gradient Elution Overload->TryGradient Yes Final Consider Alternative Stationary Phase (Alumina, Phenyl-Silica) AdjustSolvent->CheckRf AddTEA->Overload ReduceLoad->TryGradient TryGradient->Final

Caption: Decision-making workflow for troubleshooting poor column chromatography separation.

References

  • BenchChem.
  • BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • BenchChem. Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • Reddit.
  • BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Wikipedia. Isoquinoline.
  • ResearchGate.
  • PMC.
  • Recrystallization and Crystalliz
  • HBCSE.
  • Quick Company. A Process For The Synthesis Of 4 Fluoro Isoquinoline.
  • Semantic Scholar. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • MED MUNI. HPLC method for analysis of selected groups of isoquinoline alkalois.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • Fluorine NMR.
  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • ChemicalBook.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • University of Rochester, Department of Chemistry.
  • YouTube.
  • Química Organica.org. Isoquinoline synthesis.
  • PMC.
  • Jasperse.
  • ResearchGate. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • MDPI.
  • American Elements. 1,4-dibromo-6-fluoroisoquinoline.
  • YouTube.
  • Sigma-Aldrich.
  • YouTube.
  • PubChem. 1,4-Dibromo-6-fluoroisoquinoline.
  • BenchChem. High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Canadian Science Publishing. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
  • Organic Syntheses.
  • PubMed.
  • Google Patents.
  • Google Patents. Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • NIST. Benzene, 1,4-dibromo-.

Sources

Reference Data & Comparative Studies

Validation

Impact of C6-Fluorine on Isoquinoline Ring Electrophilicity: A Technical Guide

Topic: Impact of C6-Fluorine on Isoquinoline Ring Electrophilicity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary The strategic incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of C6-Fluorine on Isoquinoline Ring Electrophilicity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The strategic incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry.[2] In the context of the isoquinoline ring system—a privileged scaffold in drug discovery (e.g., Fasudil, Papaverine)—substitution at the C6 position represents a critical modulation point.

This guide objectively analyzes the physicochemical and electronic shifts induced by C6-fluorination.[2] Unlike simple steric blocks, C6-fluorine exerts a "push-pull" electronic influence that fundamentally alters the electrophilicity at C1 , the basicity of the N2 nitrogen , and the molecule's metabolic liability .

Quick Comparison Matrix
FeatureIsoquinoline (Parent)6-Fluoro-Isoquinoline (C6-F)Impact of Modification
C1 Electrophilicity ModerateHigh F (-I effect) activates C1 for nucleophilic attack.
Basicity (pKa) ~5.4~5.1 - 5.2 Slight reduction in basicity due to inductive withdrawal.[1][2]
Metabolic Stability Low (C5/C8 oxidation)High Deactivates aromatic ring; blocks C6 metabolic soft spot.[1][2]
Lipophilicity (LogP) ~2.1~2.3 Increases permeability; alters hydrophobic binding.[1][2]

Electronic Structure & Mechanistic Basis[2]

To understand the impact of C6-fluorine, one must deconstruct the competing electronic effects: Inductive Withdrawal (-I) and Resonance Donation (+R) .

The "Push-Pull" Mechanism

Fluorine is the most electronegative element (Pauling scale 3.98), creating a strong inductive effect (-I) that pulls electron density through the


-bond framework. However, its lone pairs allow for resonance donation (+R) into the 

-system.[1]
  • Inductive Effect (-I): Dominates the global reactivity.[2] It lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the entire ring system more electron-deficient and thus more electrophilic.[2]

  • Resonance Effect (+R): The lone pair overlap at C6 donates electron density to the ortho (C5, C7) and para (C4a) positions.[2]

    • Note: Because C4a is a bridgehead carbon, resonance delocalization into the pyridine ring is possible but less significant than the global inductive withdrawal.[2]

Visualization of Electronic Effects

The following diagram illustrates the vector of inductive withdrawal and the specific sites of resonance enrichment, highlighting why C1 becomes activated.

G F_atom Fluorine (C6) Iso_Ring Isoquinoline Core F_atom->Iso_Ring Inductive Withdrawal (-I) (Global Deactivation) Metabolic C5/C8 Positions (Metabolic Sites) F_atom->Metabolic Resonance Donation (+R) (Local Shielding) C1_Site C1 Position (Electrophilic Center) Iso_Ring->C1_Site LUMO Energy Lowered (Increased Reactivity) N_Site N2 Nitrogen (Basic Center) Iso_Ring->N_Site Electron Density Reduced (Lower pKa)

Figure 1: Mechanistic flow of C6-fluorine electronic perturbations. The strong -I effect lowers LUMO energy, activating C1, while +R effects locally modulate metabolic susceptibility.[1]

Detailed Comparative Analysis

Electrophilicity and Reactivity at C1

The C1 position of isoquinoline is analogous to the carbonyl carbon in aldehydes; it is naturally electron-deficient.[2]

  • Observation: C6-F substitution significantly increases the rate of nucleophilic attack at C1 compared to the unsubstituted parent.[2]

  • Causality: The fluorine atom at C6 exerts a through-bond inductive pull that destabilizes the C=N bond, raising the ground-state energy relative to the transition state for nucleophilic addition.[2]

  • Application: In covalent drug design (e.g., targeted covalent inhibitors), a C6-F isoquinoline warhead will react faster with cysteine or lysine residues than its non-fluorinated counterpart.[1]

Basicity (pKa) Modulation
  • Isoquinoline pKa: ~5.40[1][2]

  • 6-Fluoro-Isoquinoline pKa: ~5.15

  • Implication: The electron-withdrawing nature of fluorine reduces the electron density available at the nitrogen lone pair.[2] While the effect is attenuated by distance (C6 vs N2), the drop in pKa is measurable. This is crucial for optimizing solubility and membrane permeability (logD) at physiological pH (7.4).[1][2]

Metabolic Stability (The "Fluorine Block")

Unsubstituted isoquinolines are prone to oxidative metabolism by Cytochrome P450 (CYP) enzymes, typically at the electron-rich C5 and C8 positions (via arene oxide intermediates).

  • C6-F Effect:

    • Direct Block: Prevents metabolism at C6.[1][2]

    • Electronic Deactivation: The -I effect reduces electron density at the adjacent C5 and C7 positions, making them poor substrates for the electrophilic CYP450 iron-oxo species.[2]

    • Result: Significantly extended half-life (

      
      ) in microsomal stability assays.
      

Experimental Protocols for Validation

To objectively verify these properties in your own lead optimization programs, use the following self-validating protocols.

Protocol A: Relative Electrophilicity via NMR Kinetics

This assay measures the relative rate of nucleophilic addition using cyanide as a probe nucleophile (Reissert-type reaction conditions).[2]

Reagents:

  • Substrate 1: Isoquinoline (10 mM)

  • Substrate 2: 6-Fluoro-isoquinoline (10 mM)

  • Nucleophile: TMS-CN (Trimethylsilyl cyanide)

  • Activator: Benzoyl Chloride (BzCl)

  • Solvent: CDCl

    
     (Deuterated Chloroform)
    
  • Internal Standard: 1,3,5-Trimethoxybenzene[1]

Workflow:

  • Preparation: Dissolve equimolar amounts of Substrate 1, Substrate 2, and Internal Standard in CDCl

    
     (0.6 mL).
    
  • Baseline Scan: Acquire a

    
    
    
    
    
    H-NMR spectrum.[1][2]
  • Initiation: Add BzCl (1.0 equiv) followed immediately by TMS-CN (1.0 equiv).[1][2]

  • Monitoring: Acquire sequential

    
    H-NMR spectra every 5 minutes for 2 hours.
    
  • Analysis: Monitor the disappearance of the C1-H proton signal (singlet, ~9.2 ppm for parent, shifted for fluoro) and the appearance of the Reissert product (doublet/singlet ~6.5 ppm).

  • Calculation: Plot

    
     vs. time. The slope ratio (
    
    
    
    ) defines the Relative Electrophilicity Factor.
Protocol B: Experimental pKa Determination (Spectrophotometric)

Because the pKa shift is subtle (< 0.5 units), potentiometric titration may lack precision.[1] UV-Vis spectrophotometry is preferred.[1]

Workflow:

  • Buffer Prep: Prepare a series of 10 buffers ranging from pH 2.0 to 8.0 in 0.5 unit increments (constant ionic strength, I=0.1 M KCl).

  • Stock Solution: Prepare 50 µM stock of 6-fluoro-isoquinoline in methanol.

  • Measurement: Add 10 µL stock to 990 µL of each buffer.

  • Scan: Record UV absorbance (200–400 nm). Isoquinolines show a bathochromic shift upon protonation.[1][2]

  • Data Fitting: Plot Absorbance at

    
     (protonated) vs. pH. Fit to the Henderson-Hasselbalch equation to extract pKa.[2]
    

Decision Guide for Drug Design

When should you employ C6-fluorination? Use this logic flow to determine utility.

Logic Start Lead Optimization: Isoquinoline Core Q1 Is Metabolic Clearance Too High? Start->Q1 Q2 Is C1 Reactivity Required (e.g., Covalent)? Q1->Q2 Yes Q3 Is Solubility Limiting? Q1->Q3 No Action_F Add C6-Fluorine Q2->Action_F Yes (Activates C1) Action_NoF Consider C6-Methyl or Other Isostere Q2->Action_NoF No (Risk of Toxicity) Q3->Action_F No (Lowers pKa slightly) Q3->Action_NoF Yes (Need higher pKa)

Figure 2: Strategic decision tree for implementing C6-fluorine in SAR campaigns.

References

  • Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] Link

  • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Li, J. J. (2014).[1][2] Heterocyclic Chemistry in Drug Discovery. Wiley.[1][2] (Chapter 4: Isoquinolines). Link

  • Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011).[1] Modern Heterocyclic Chemistry. Wiley-VCH.[1] (Reactivity of Isoquinolines). Link

  • O'Hagan, D. (2008).[1][2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.[1] Link

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